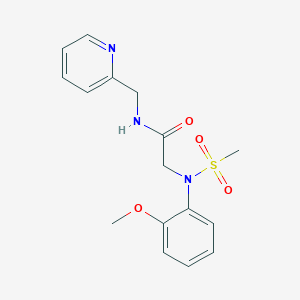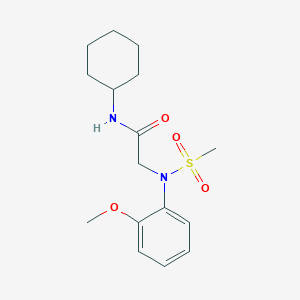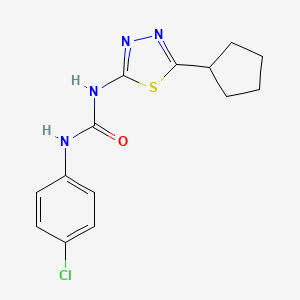![molecular formula C12H23NO3 B10809835 (8-Ethyl-3-hydroxymethyl-1-oxa-4-aza-spiro[4.5]dec-3-yl)-methanol](/img/structure/B10809835.png)
(8-Ethyl-3-hydroxymethyl-1-oxa-4-aza-spiro[4.5]dec-3-yl)-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-302668, also known as α-isopropylmandelic acid (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester, is an anticholinergic deliriant drug. It was invented under contract to Edgewood Arsenal in the 1960s. This compound is known for its potent incapacitating effects with an effective dose of 4 micrograms per kilogram and a long duration of action of around 16-24 hours .
Preparation Methods
The synthesis of WAY-302668 involves the esterification of α-isopropylmandelic acid with (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methanol. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
WAY-302668 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include ketones, alcohols, and substituted esters.
Scientific Research Applications
WAY-302668 has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: The compound is used to investigate the effects of anticholinergic agents on biological systems.
Medicine: WAY-302668 is studied for its potential use as an incapacitating agent in chemical warfare.
Industry: It is used in the synthesis of other complex organic compounds.
Mechanism of Action
WAY-302668 exerts its effects by acting as an anticholinergic agent. It binds to muscarinic acetylcholine receptors, blocking the action of acetylcholine. This inhibition leads to a decrease in parasympathetic nervous system activity, resulting in symptoms such as dry mouth, blurred vision, and hallucinations. The molecular targets involved include muscarinic receptors in the central and peripheral nervous systems .
Comparison with Similar Compounds
WAY-302668 is similar to other anticholinergic deliriants such as atropine and scopolamine. it is unique due to its higher potency and longer duration of action. Other similar compounds include:
Atropine: A well-known anticholinergic agent used in medicine.
Scopolamine: Another anticholinergic drug with similar effects but shorter duration.
Benztropine: Used in the treatment of Parkinson’s disease for its anticholinergic properties.
WAY-302668 stands out due to its specific chemical structure, which contributes to its unique pharmacological profile.
Properties
Molecular Formula |
C12H23NO3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
[8-ethyl-3-(hydroxymethyl)-1-oxa-4-azaspiro[4.5]decan-3-yl]methanol |
InChI |
InChI=1S/C12H23NO3/c1-2-10-3-5-12(6-4-10)13-11(7-14,8-15)9-16-12/h10,13-15H,2-9H2,1H3 |
InChI Key |
XRNYLYFHWOZHAA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(CC1)NC(CO2)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Chlorophenyl)-2-({5-methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B10809752.png)
![[5-(4-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]-morpholin-4-ylmethanone](/img/structure/B10809756.png)

![[5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-(2,4,6-trimethylpiperidin-1-yl)methanone](/img/structure/B10809777.png)
![N,N-Diphenyl-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}acetamide](/img/structure/B10809787.png)
![N-[(5-chloro-8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]butanamide](/img/structure/B10809801.png)
![3,11-di(furan-2-yl)-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10809802.png)


![4-chloro-N-[3-(pyrrolidin-1-yl)propyl]benzamide](/img/structure/B10809830.png)
![3-(Azepan-1-ylcarbonyl)-7-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10809844.png)
![3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B10809845.png)
![2-(4-Chloro-phenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B10809850.png)
![N-(5-chloropyridin-2-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide](/img/structure/B10809854.png)
